molecular formula C16H19N7S B12244015 4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B12244015
M. Wt: 341.4 g/mol
InChI Key: WGXGSKVKTGKTFK-UHFFFAOYSA-N
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Description

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

The synthesis of 4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine involves multiple steps, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the methylsulfanyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.

Scientific Research Applications

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C16H19N7S

Molecular Weight

341.4 g/mol

IUPAC Name

5-methyl-7-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H19N7S/c1-12-11-15(23-14(19-12)4-6-18-23)22-9-7-21(8-10-22)13-3-5-17-16(20-13)24-2/h3-6,11H,7-10H2,1-2H3

InChI Key

WGXGSKVKTGKTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC=C4)SC

Origin of Product

United States

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